molecular formula C10H21N3O2 B13329799 tert-Butyl (4-aminopiperidin-3-yl)carbamate

tert-Butyl (4-aminopiperidin-3-yl)carbamate

Cat. No.: B13329799
M. Wt: 215.29 g/mol
InChI Key: PSLKAXGDGMUXHK-UHFFFAOYSA-N
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Description

tert-Butyl (4-aminopiperidin-3-yl)carbamate is a chemical compound with the molecular formula C10H21N3O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-aminopiperidin-3-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the isocyanate derivative, which is then trapped by an amine to form the carbamate .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-aminopiperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines.

Scientific Research Applications

tert-Butyl (4-aminopiperidin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: This compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of tert-Butyl (4-aminopiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
  • tert-Butyl (trans-4-aminopiperidin-3-yl)carbamate
  • tert-Butyl (3-(4-(3-aminopropyl)piperazin-1-yl)propyl)carbamate

Uniqueness

tert-Butyl (4-aminopiperidin-3-yl)carbamate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

Tert-butyl (4-aminopiperidin-3-yl)carbamate, a derivative of piperidine, has garnered attention due to its potential biological activities, particularly in neuroprotection and anti-inflammatory responses. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C9H18N2O2\text{C}_9\text{H}_{18}\text{N}_2\text{O}_2

This compound features a tert-butyl group attached to a carbamate moiety, which is known to influence its pharmacological properties.

Inhibition of Amyloid Beta Aggregation

Research indicates that compounds similar to this compound exhibit inhibitory effects on amyloid beta (Aβ) aggregation, a hallmark of Alzheimer's disease. For instance, studies have shown that related compounds can act as both β-secretase and acetylcholinesterase inhibitors, thereby reducing Aβ fibril formation and promoting neuronal survival in vitro .

Anti-inflammatory Effects

The compound has been observed to modulate inflammatory pathways. In astrocyte cultures exposed to Aβ, it reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in mitigating neuroinflammation associated with neurodegenerative diseases .

Biological Activity Data

Activity Effect Reference
Aβ Aggregation InhibitionModerate inhibition
Cytokine Production ReductionDecreased TNF-α and IL-6 levels
NeuroprotectionReduced astrocyte death by ~20%

Study 1: Neuroprotective Effects in vitro

In a study assessing the neuroprotective effects of similar compounds on astrocytes treated with Aβ 1-42, it was found that this compound significantly reduced cell death compared to untreated controls. The reduction in TNF-α levels correlated with decreased oxidative stress markers, indicating a protective mechanism against Aβ-induced toxicity .

Study 2: In vivo Efficacy

In vivo models using scopolamine-induced Aβ aggregation demonstrated that treatment with related carbamate derivatives led to a significant reduction in Aβ plaque formation compared to control groups. However, the efficacy was less pronounced than that observed with established treatments like galantamine, suggesting that while promising, further optimization may be necessary for clinical applications .

Properties

Molecular Formula

C10H21N3O2

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-(4-aminopiperidin-3-yl)carbamate

InChI

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6,11H2,1-3H3,(H,13,14)

InChI Key

PSLKAXGDGMUXHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1N

Origin of Product

United States

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